Cas no 1866567-07-8 (2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-)

2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-, is a specialized organic compound featuring a furan ring substituted with a tert-butyl group and an ethanamine moiety. Its tetrahydrofuran backbone enhances stability, while the tert-butyl group contributes to steric hindrance, improving selectivity in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enable precise modifications in drug design and catalyst development. The amine functionality offers reactivity for further derivatization, making it a versatile intermediate. Its well-defined molecular structure ensures consistent performance in complex synthetic pathways, supporting high-purity applications in fine chemical synthesis.
2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- structure
1866567-07-8 structure
Product name:2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-
CAS No:1866567-07-8
MF:C10H21NO
MW:171.279843091965
CID:6075413
PubChem ID:126983950

2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-
    • EN300-714756
    • 1866567-07-8
    • 2-(5-tert-Butyloxolan-2-yl)ethan-1-amine
    • Inchi: 1S/C10H21NO/c1-10(2,3)9-5-4-8(12-9)6-7-11/h8-9H,4-7,11H2,1-3H3
    • InChI Key: JAIWKBPOOURDCR-UHFFFAOYSA-N
    • SMILES: O1C(C(C)(C)C)CCC1CCN

Computed Properties

  • Exact Mass: 171.162314293g/mol
  • Monoisotopic Mass: 171.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.914±0.06 g/cm3(Predicted)
  • Boiling Point: 235.5±13.0 °C(Predicted)
  • pka: 9.97±0.10(Predicted)

2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714756-1.0g
2-(5-tert-butyloxolan-2-yl)ethan-1-amine
1866567-07-8
1g
$0.0 2023-06-07

Additional information on 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-

Recent Advances in the Study of 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- (CAS: 1866567-07-8)

The compound 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- (CAS: 1866567-07-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its furan ring and tert-butyl group, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential as a scaffold for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-. The team employed a novel catalytic hydrogenation method to achieve high yields and purity, addressing previous challenges in its large-scale production. The study also highlighted the compound's stability under physiological conditions, which is critical for its potential use in drug formulations.

Pharmacological investigations have revealed that 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- exhibits moderate affinity for serotonin receptors, particularly the 5-HT2A subtype. This finding, reported in a 2022 paper in Neuropharmacology, suggests its potential application in the treatment of neurological disorders such as depression and anxiety. Further in vitro and in vivo studies are underway to elucidate its mechanism of action and optimize its therapeutic efficacy.

Another area of interest is the compound's role as a building block for more complex molecules. A 2023 study in ACS Chemical Biology demonstrated its utility in the synthesis of furan-based peptidomimetics, which show promise as antimicrobial agents. The researchers noted that the tert-butyl group enhances the lipophilicity of these derivatives, improving their cell membrane permeability and bioavailability.

Despite these advancements, challenges remain in the clinical translation of 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro-. Issues such as metabolic stability and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of this compound into viable therapeutics.

In conclusion, 2-Furanethanamine, 5-(1,1-dimethylethyl)tetrahydro- (CAS: 1866567-07-8) represents a versatile and promising molecule in chemical biology and drug discovery. Ongoing research aims to unlock its full potential, paving the way for innovative treatments in neurology, infectious diseases, and beyond.

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